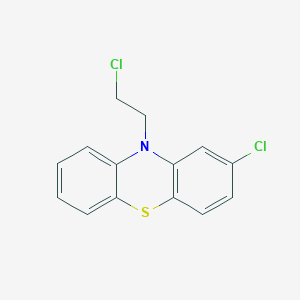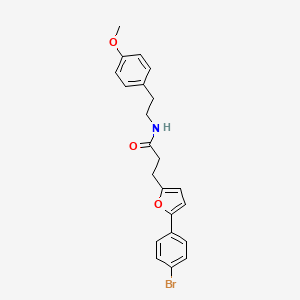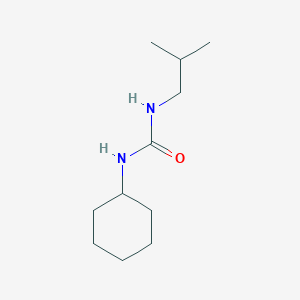
1-Cyclohexyl-3-isobutylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-isobutylurea is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is part of the urea derivatives family, known for their diverse chemical and biological properties. It is used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
1-Cyclohexyl-3-isobutylurea can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
1-Cyclohexyl-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different urea derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Scientific Research Applications
1-Cyclohexyl-3-isobutylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-isobutylurea involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is known to affect certain biochemical processes by binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-Cyclohexyl-3-isobutylurea can be compared with other urea derivatives such as:
- 1-Cyclohexyl-3-phenylurea
- 1-(2-Chlorophenyl)-3-isobutylurea
- 1-(4-Chlorophenyl)-3-isobutylurea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of cyclohexyl and isobutyl groups in this compound contributes to its distinct reactivity and applications.
Properties
CAS No. |
60392-17-8 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI Key |
KSXZTCUHMYITTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


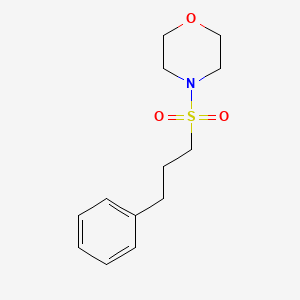



![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)


![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)
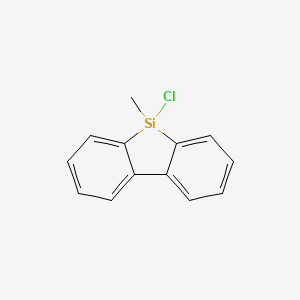

![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)
